5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a hydroxy group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Could affect pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Uniqueness
5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both bromine and dimethoxyphenyl groups, which can impart specific chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O4 |
---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-14-6-3-10(7-15(14)23-2)9-18-19-16(21)12-8-11(17)4-5-13(12)20/h3-9,20H,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
ZWBVZENHCZAZKT-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)OC |
Origin of Product |
United States |
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